Cas no 2138199-97-8 (Ethanone, 1-(4,4-difluoro-3-piperidinyl)-)

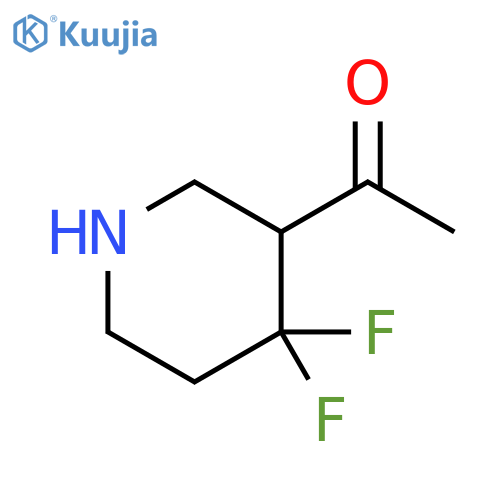

2138199-97-8 structure

商品名:Ethanone, 1-(4,4-difluoro-3-piperidinyl)-

CAS番号:2138199-97-8

MF:C7H11F2NO

メガワット:163.165148973465

CID:5294469

Ethanone, 1-(4,4-difluoro-3-piperidinyl)- 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1-(4,4-difluoro-3-piperidinyl)-

-

- インチ: 1S/C7H11F2NO/c1-5(11)6-4-10-3-2-7(6,8)9/h6,10H,2-4H2,1H3

- InChIKey: OHPTVRXKHFGMMY-UHFFFAOYSA-N

- ほほえんだ: C(=O)(C1C(F)(F)CCNC1)C

Ethanone, 1-(4,4-difluoro-3-piperidinyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-799517-5.0g |

1-(4,4-difluoropiperidin-3-yl)ethan-1-one |

2138199-97-8 | 95% | 5.0g |

$2858.0 | 2024-05-21 | |

| Enamine | EN300-799517-0.25g |

1-(4,4-difluoropiperidin-3-yl)ethan-1-one |

2138199-97-8 | 95% | 0.25g |

$906.0 | 2024-05-21 | |

| Enamine | EN300-799517-0.5g |

1-(4,4-difluoropiperidin-3-yl)ethan-1-one |

2138199-97-8 | 95% | 0.5g |

$946.0 | 2024-05-21 | |

| Enamine | EN300-799517-0.1g |

1-(4,4-difluoropiperidin-3-yl)ethan-1-one |

2138199-97-8 | 95% | 0.1g |

$867.0 | 2024-05-21 | |

| Enamine | EN300-799517-0.05g |

1-(4,4-difluoropiperidin-3-yl)ethan-1-one |

2138199-97-8 | 95% | 0.05g |

$827.0 | 2024-05-21 | |

| Enamine | EN300-799517-1.0g |

1-(4,4-difluoropiperidin-3-yl)ethan-1-one |

2138199-97-8 | 95% | 1.0g |

$986.0 | 2024-05-21 | |

| Enamine | EN300-799517-2.5g |

1-(4,4-difluoropiperidin-3-yl)ethan-1-one |

2138199-97-8 | 95% | 2.5g |

$1931.0 | 2024-05-21 | |

| Enamine | EN300-799517-10.0g |

1-(4,4-difluoropiperidin-3-yl)ethan-1-one |

2138199-97-8 | 95% | 10.0g |

$4236.0 | 2024-05-21 |

Ethanone, 1-(4,4-difluoro-3-piperidinyl)- 関連文献

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

2138199-97-8 (Ethanone, 1-(4,4-difluoro-3-piperidinyl)-) 関連製品

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量